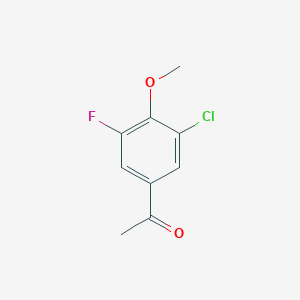

3'-Chlor-5'-fluor-4'-methoxyacetophenon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3'-Chloro-5'-fluoro-4'-methoxyacetophenone is a multifaceted molecule that has not been directly studied in the provided papers. However, related compounds with similar substituents on the acetophenone core have been synthesized and analyzed, providing insights into the potential characteristics and reactivity of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone. For instance, the synthesis of related chloro- and fluoro-substituted acetophenones has been reported, which could offer a foundation for the synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, oxidation reactions, and further functionalization. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole starts with the treatment of 4-chloro-2-fluoroanisole, followed by a series of reactions including oxidation and methylation to obtain the final product . This suggests that a similar approach could be employed for the synthesis of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone, with careful consideration of the reactivity of the methoxy group and the halogen substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one was elucidated, revealing the presence of intramolecular and intermolecular hydrogen bonds . Additionally, DFT calculations have been used to study the molecular structure and intramolecular interactions of ortho-hydroxyacetophenones . These studies provide a basis for understanding the potential molecular structure of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone, which is likely to exhibit similar intramolecular interactions due to the presence of electronegative substituents.

Chemical Reactions Analysis

The reactivity of acetophenone derivatives is influenced by the nature and position of substituents on the aromatic ring. For example, 2,4-hydroxy-5-chloro-acetophenone has been used as a colorimetric reagent for the detection of iron(III) and uranyl(II) ions, indicating its ability to form chelates with metal ions . This suggests that 3'-Chloro-5'-fluoro-4'-methoxyacetophenone may also participate in chemical reactions that involve coordination to metals, potentially leading to the formation of novel complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be inferred from their structural features and the results of thermal and spectral analyses. The thermal stability of a chromanone derivative was found to be up to 128°C in an air atmosphere . The presence of halogen and methoxy groups is likely to influence the boiling point, solubility, and stability of 3'-Chloro-5'-fluoro-4'-methoxyacetophenone. Moreover, the electronic effects of these substituents could affect the UV-VIS and NMR spectral properties, providing a distinctive fingerprint for the compound .

Wissenschaftliche Forschungsanwendungen

Synthese pharmazeutischer Verbindungen

3'-Chlor-5'-fluor-4'-methoxyacetophenon: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine halogenierte Struktur macht es zu einem vielseitigen Baustein für die Konstruktion komplexer Moleküle durch Reaktionen wie nukleophile aromatische Substitution oder Suzuki-Kupplung .

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluoro-4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCCXQQIBNFBRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396890 |

Source

|

| Record name | 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-19-4 |

Source

|

| Record name | 3'-CHLORO-5'-FLUORO-4'-METHOXYACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)

![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)